molecular formula C13H19NO2S B569464 Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate CAS No. 124499-25-8

Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate

Cat. No.: B569464
CAS No.: 124499-25-8
M. Wt: 253.36 g/mol
InChI Key: CWLQBIQWUIALLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a tert-butyl ester group, an aminoethyl side chain, and an acrylate moiety, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions using ethylenediamine.

    Acrylation: The acrylate moiety is introduced through esterification reactions using acryloyl chloride and tert-butyl alcohol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acrylate moiety, converting it into the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate is used as a building block in organic synthesis, particularly in the development of new thiophene-based materials and compounds.

Biology

In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with thiophene-based scaffolds. Thiophene derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-[5-(2-hydroxyethyl)-thiophen-3-YL]-acrylate: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.

    Tert-butyl 3-[5-(2-methyl-ethyl)-thiophen-3-YL]-acrylate: Similar structure but with a methyl-ethyl group instead of an aminoethyl group.

Uniqueness

Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate is unique due to the presence of the aminoethyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

124499-25-8

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

tert-butyl 3-[5-(2-aminoethyl)thiophen-3-yl]prop-2-enoate

InChI

InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)5-4-10-8-11(6-7-14)17-9-10/h4-5,8-9H,6-7,14H2,1-3H3

InChI Key

CWLQBIQWUIALLE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C=CC1=CSC(=C1)CCN

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CSC(=C1)CCN

Synonyms

TERT-BUTYL 3-[5-(2-AMINO-ETHYL)-THIOPHEN-3-YL]-ACRYLATE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.